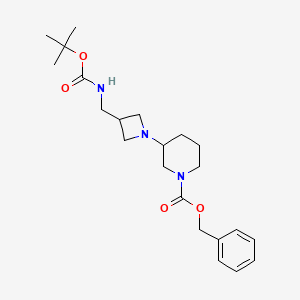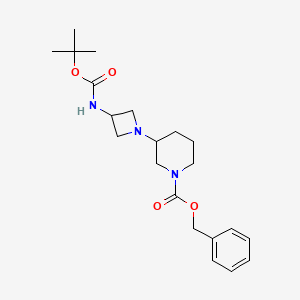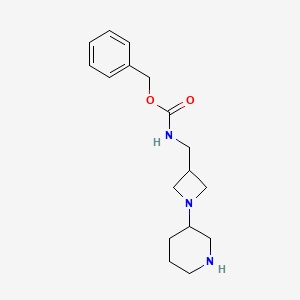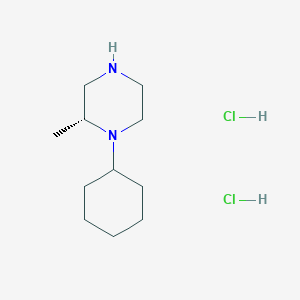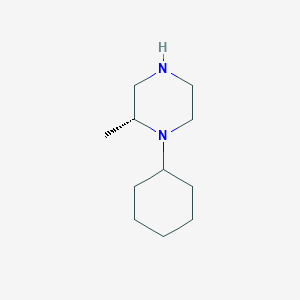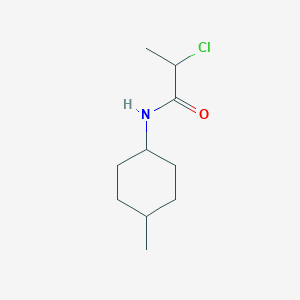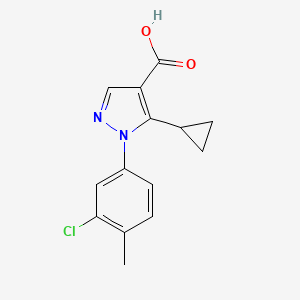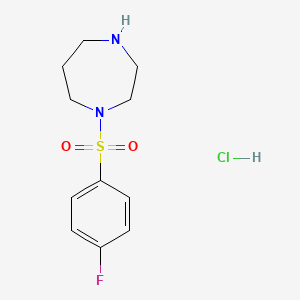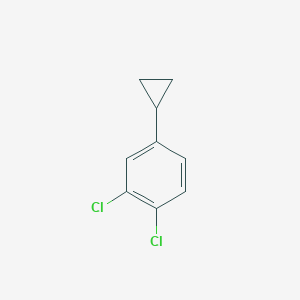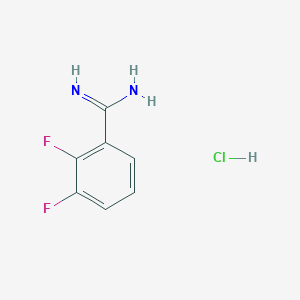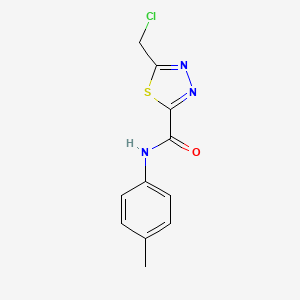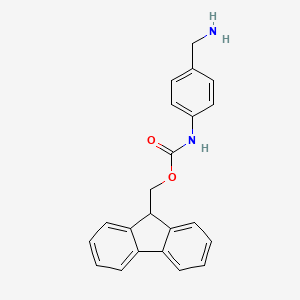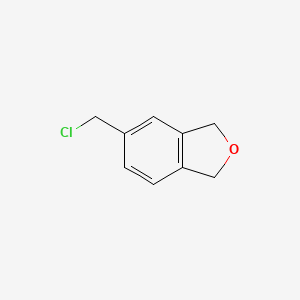
5-Chloromethyl-1,3-dihydro-isobenzofuran
Overview
Description
5-Chloromethyl-1,3-dihydro-isobenzofuran: is an organic compound with the molecular formula C₉H₉ClO . It is a derivative of isobenzofuran, characterized by a chloromethyl group attached to the fifth position of the isobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of Isobenzofuran: One common method involves the chloromethylation of isobenzofuran using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar chloromethylation process, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-Chloromethyl-1,3-dihydro-isobenzofuran can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated temperature and pressure.
Major Products Formed:
Azide Derivatives: Formed from nucleophilic substitution.
Carboxylic Acid Derivatives: Formed from oxidation.
Methyl Derivatives: Formed from reduction.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Chloromethyl-1,3-dihydro-isobenzofuran is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
The mechanism by which 5-Chloromethyl-1,3-dihydro-isobenzofuran exerts its effects is primarily through its reactive chloromethyl group. This group can form covalent bonds with nucleophiles, making the compound useful in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
5-Methyl-1,3-dihydro-isobenzofuran: Similar structure but with a methyl group instead of a chloromethyl group.
5-Bromomethyl-1,3-dihydro-isobenzofuran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-Hydroxymethyl-1,3-dihydro-isobenzofuran: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness:
Reactivity: The chloromethyl group in 5-Chloromethyl-1,3-dihydro-isobenzofuran is more reactive compared to the methyl group in 5-Methyl-1,3-dihydro-isobenzofuran, making it more suitable for certain chemical reactions.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNBXRRGKUMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3364239.png)
